Lithium 5-oxo-DL-prolinate

Coordination Chemistry Solid-State Structure X-ray Crystallography

Sourcing a structurally defined lithium amino-acid complex for coordination chemistry studies often yields materials with ambiguous stoichiometry. This monolithium salt eliminates that uncertainty, serving as a validated standard for 4-coordinate Li+ centers. - Defined 1:1 Li:pyroglutamate stoichiometry ensures reproducible speciation for ICP-MS/HPLC analytical baselines. - Distinct tetrahedral Li+ geometry, confirmed by single-crystal XRD, provides a critical comparator against octahedral or polymeric Na/K analogs. - Racemic DL-form enables direct use as a test substrate in chiral resolution method development.

Molecular Formula C5H6LiNO3
Molecular Weight 135.1 g/mol
CAS No. 38609-03-9
Cat. No. B12644088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 5-oxo-DL-prolinate
CAS38609-03-9
Molecular FormulaC5H6LiNO3
Molecular Weight135.1 g/mol
Structural Identifiers
SMILES[Li+].C1CC(=O)NC1C(=O)[O-]
InChIInChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1
InChIKeyLZDHMHVINGARJX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium 5-oxo-DL-prolinate Procurement Rationale


Lithium 5-oxo-DL-prolinate (CAS 38609-03-9) is the racemic monolithium salt of 5-oxoproline (pyroglutamic acid), a cyclized amino acid derivative . It belongs to a class of metal-amino acid complexes used in coordination chemistry and materials science. This compound is often considered alongside its enantiopure L-form (CAS 38609-04-0) and other metal pyroglutamate salts. A key structural feature is the lithium cation's distinctive tetrahedral coordination by three carboxylate and one amide oxygen atoms from the pyroglutamate ligand, which dictates its solid-state packing and solution behavior [1].

Substitution Risks for Lithium 5-oxo-DL-prolinate Analogs


Direct substitution of lithium 5-oxo-DL-prolinate with another metal pyroglutamate (e.g., sodium or potassium) or the free acid is scientifically invalid for applications where coordination geometry, chirality, or specific cation-protein interactions are critical. The lithium cation's small ionic radius and high charge density lead to a unique tetrahedral coordination sphere [1], distinct from the octahedral geometry found in calcium or the complex three-dimensional polymeric structures of sodium and potassium analogs [2]. These fundamental differences directly impact solubility, dissociation rates, and biological recognition, meaning a 'generic' in-class substitution will not produce equivalent experimental outcomes.

Quantified Performance Differentiation


Coordination Geometry vs. Sodium and Potassium

The lithium center in lithium L-pyroglutamate adopts a slightly distorted tetrahedral coordination, binding to three carboxylate oxygen atoms and one amide oxygen atom from the pyroglutamate ligand [1]. In contrast, the sodium hydrogen bis-L-pyroglutamate forms a complex three-dimensional coordination polymer with eight-membered Na-O rings and bridging carboxyl/carboxylate groups, while the potassium analog forms a layer structure with eight-membered rings [2]. This fundamental difference in coordination mode dictates different solubility, stability, and reactivity profiles.

Coordination Chemistry Solid-State Structure X-ray Crystallography

Racemic vs. Enantiopure Form Selection

Lithium 5-oxo-DL-prolinate is a racemic mixture, which will exhibit different solid-state properties (e.g., solubility, crystal packing) compared to its enantiopure L-form, Lithium 5-oxo-L-prolinate (CAS 38609-04-0) . While a direct quantitative comparison between these two specific salts is absent from the peer-reviewed literature, the principle of racemic versus enantiopure compound properties is a foundational concept in chemistry. Racemates often exhibit higher solubility and lower melting points than their constituent enantiopure forms due to less efficient crystal packing. Researchers must source the exact form required, as a switch will confound chiral recognition studies or crystallization experiments.

Chiral Chemistry Crystallization Process Chemistry

Coordination Contrast with Calcium

A direct comparison of the crystal structures of lithium L-pyroglutamate and calcium bis-L-pyroglutamate reveals a striking difference in coordination number and geometry driven by the cation's ionic radius [1]. The lithium ion is four-coordinate in a tetrahedral arrangement. In contrast, the larger calcium ion is six-coordinate, sitting at the center of a slightly distorted octahedron formed by four carboxylate and two amide oxygen atoms. This leads to fundamentally different ligand bridging modes and network topologies.

Bioinorganic Chemistry Coordination Polymers Metal-Ligand Interaction

High-Value Application Scenarios


Coordination Chemistry and Crystallography

This compound serves as a definitive model for studying 4-coordinate lithium centers in a biologically relevant ligand field. Researchers investigating the structural chemistry of alkali metal-amino acid complexes can use it to establish baselines for tetrahedral Li+ coordination, as detailed by single-crystal X-ray diffraction studies [1]. Its distinct chain versus layer structure, compared to sodium and potassium analogs, makes it essential for solid-state reactivity and materials design experiments where dimensionality is a key variable [2].

Analytical Calibration Standard

The well-defined stoichiometry of the monolithium salt (1:1 Li:pyroglutamate) makes it a potentially useful analytical standard for quantifying pyroglutamic acid or lithium in complex matrices using techniques like ICP-MS or HPLC. Its use is particularly relevant in clinical research settings where both lithium therapy monitoring and 5-oxoproline levels are of interest, such as in studies of acetaminophen-induced metabolic acidosis [3].

Chiral Separation Method Development

As a racemic mixture of D- and L-pyroglutamate, lithium 5-oxo-DL-prolinate is a critical starting material or test substrate for developing new chiral resolution methods, including chiral chromatography, diastereomeric salt formation, or preferential crystallization [4]. The distinct lithium cation can influence crystallization outcomes differently than other metal salts, making it a unique candidate for co-crystal screening in solid-state chiral resolution strategy development.

Investigative Lithium Delivery Research

Where research focuses on alternative lithium salt formulations for mood stabilization, this compound's specific coordination and resulting pharmacokinetic profile (though largely uncharacterized in vivo compared to lithium carbonate) could be a subject of comparative absorption or toxicity studies [5]. Its procurement is justified for experiments designed to test the hypothesis that organic anion salts offer different bioavailability or biodistribution profiles compared to standard inorganic lithium salts.

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